Methyl 4-{[(7-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-8-YL)oxy]methyl}benzoate
Description
Methyl 4-{[(7-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-8-YL)oxy]methyl}benzoate is a synthetic benzoate ester derivative featuring a chromen (coumarin) backbone with a 2-oxo group, a phenyl substituent at position 4, and methoxycarbonyl benzyl ether groups at positions 7 and 6. The compound’s structural attributes—such as its extended conjugation and substituent diversity—distinguish it from simpler benzoate derivatives.
Properties
Molecular Formula |
C33H26O8 |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
methyl 4-[[8-[(4-methoxycarbonylphenyl)methoxy]-2-oxo-4-phenylchromen-7-yl]oxymethyl]benzoate |
InChI |
InChI=1S/C33H26O8/c1-37-32(35)24-12-8-21(9-13-24)19-39-28-17-16-26-27(23-6-4-3-5-7-23)18-29(34)41-30(26)31(28)40-20-22-10-14-25(15-11-22)33(36)38-2/h3-18H,19-20H2,1-2H3 |
InChI Key |
UDEUNDTYVFQLHX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=C(C3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)OCC5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(7-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-8-YL)oxy]methyl}benzoate typically involves multi-step organic reactions. One common approach is the reaction of 7-amino-4-methylcoumarin with organic halides, followed by further reactions with heteroaryl or alkyl halides . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial applications. the general principles of organic synthesis, including batch processing and the use of automated reactors, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(7-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-8-YL)oxy]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl 4-{[(7-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-8-YL)oxy]methyl}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-{[(7-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-8-YL)oxy]methyl}benzoate involves its interaction with various molecular targets and pathways. It is believed to inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Structural Analog: Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-Thiadiazol-2-yl]methoxy}benzoate (LS-03205)
Structural Analog: [3-(4-Chlorophenyl)-4-Oxo-2-(Trifluoromethyl)Chromen-7-Yl] 4-Methylbenzoate (CAS 720675-71-8)
Structural Analog: Methyl 4-[7-(2-Methoxy-2-Oxoethoxy)-2-Methyl-4-Oxochromen-3-Yl]Oxybenzoate (CAS 858766-15-1)
- Molecular Formula : C₂₂H₁₈O₉ (MW: 398.4 g/mol) .
- Key Differences :
- The target compound’s 4-phenyl and 2-oxo groups replace the 2-methyl and 4-oxo substituents in this analog.
- Physicochemical Properties :
- XLogP3: 3.4 (CAS 858766-15-1) vs. estimated >4 for the target compound due to additional phenyl groups.
- Topological Polar Surface Area (TPSA): 97.4 Ų (CAS 858766-15-1) vs. higher TPSA for the target compound, suggesting reduced membrane permeability .
Comparative Data Table
Research Findings and Implications
- Synthetic Challenges : The target compound’s multiple ether linkages and chromen backbone may complicate crystallization, necessitating advanced refinement tools like SHELXL .
- Safety Considerations : While LS-03205 requires handling in fume hoods with PPE , the target compound’s larger size and ester groups may pose distinct hazards (e.g., sensitization) requiring tailored safety protocols.
- Biological Activity : Chromen derivatives often exhibit anticoagulant activity (e.g., warfarin analogs), but the phenyl and methoxycarbonyl groups in the target compound could modulate selectivity toward serine proteases or kinases.
Biological Activity
Methyl 4-{[(7-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-8-YL)oxy]methyl}benzoate, with the molecular formula and a molecular weight of approximately 550.57 g/mol, is a complex organic compound featuring a coumarin backbone, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential medicinal applications, mechanisms of action, and relevant case studies.
Structure and Properties
The compound consists of multiple functional groups that contribute to its biological activity. The structural components include:
- Coumarin Backbone : Known for various pharmacological properties.
- Aromatic Substituents : Enhance chemical reactivity and interaction with biological targets.
- Aliphatic Groups : Potentially improve solubility and bioavailability.
Table 1: Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 550.57 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Solubility | Not specified |
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer activity by interacting with enzymes involved in cancer progression, such as histone deacetylases (HDACs). Compounds with similar structures have been shown to inhibit HDAC activity, leading to the activation of tumor suppressor genes and induction of apoptosis in cancer cells .
Anti-inflammatory Effects
Research indicates that compounds related to this compound may possess anti-inflammatory properties. For instance, studies on structurally similar coumarin derivatives have demonstrated their ability to suppress inflammatory cytokines such as IL-1β, IL-6, and TNF-α in macrophage models . This suggests a potential for mitigating chronic inflammation associated with metabolic disorders.
Antioxidant Activity
The antioxidant properties of coumarin derivatives have been extensively documented. This compound may similarly exhibit scavenging activity against free radicals, contributing to its protective effects against oxidative stress-related diseases .
Study 1: Interaction with Biological Targets
A study investigated the binding affinity of this compound with various enzymes. Using molecular docking techniques, it was found that the compound could effectively bind to HDACs, suggesting a mechanism for its potential anticancer effects .
Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory effects of related coumarin compounds in macrophage-adipocyte co-culture systems. The results indicated that these compounds could inhibit the inflammatory paracrine loop between macrophages and adipocytes, thus reducing insulin resistance in type 2 diabetes models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
